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Compound of Interest

Compound Name: 6-(tert-Butoxy)-6-oxohexanoic acid

Cat. No.: B2567723 Get Quote

Abstract: This technical guide provides a comprehensive overview of 6-(tert-butoxy)-6-
oxohexanoic acid, a bifunctional molecule of significant interest in modern drug development

and materials science. Also known as adipic acid mono-tert-butyl ester, its unique structure,

featuring a terminal carboxylic acid and a sterically hindered tert-butyl ester, makes it an

invaluable building block. This document details its chemical and physical properties, provides

an established synthesis protocol with mechanistic insights, outlines methods for its analytical

characterization, and explores its applications, particularly as a linker in advanced therapeutic

modalities like Proteolysis Targeting Chimeras (PROTACs).

Introduction and Strategic Importance
6-(tert-butoxy)-6-oxohexanoic acid is a derivative of adipic acid, a C6 linear dicarboxylic acid.

The strategic value of this molecule lies in its orthogonal protecting groups; the free carboxylic

acid allows for standard amide or ester bond formation, while the tert-butyl ester remains stable

under these conditions. The tert-butyl group can be selectively removed later under acidic

conditions, unmasking a second carboxylic acid for further conjugation. This differential

reactivity is crucial in the multi-step synthesis of complex molecules, such as Antibody-Drug

Conjugates (ADCs) and PROTACs, where it often serves as a flexible, non-cleavable linker.[1]

[2]

Chemical Identity and Physicochemical Properties
Proper identification and understanding of a compound's physical properties are foundational to

its successful application in a laboratory setting.
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Table 1: Core Properties of 6-(tert-butoxy)-6-oxohexanoic acid

Property Value Source(s)

IUPAC Name
6-[(2-methylpropan-2-yl)oxy]-6-

oxohexanoic acid

Synonyms
Adipic acid mono-tert-butyl

ester, Mono-tert-butyl adipate
[3]

CAS Number 52221-07-5 [4]

Molecular Formula C₁₀H₁₈O₄ [5]

Molecular Weight 202.25 g/mol [6][4][7]

Physical Form Liquid or Solid/Semi-solid [4]

InChIKey
SNOPFBNMUDQLMF-

UHFFFAOYSA-N
[6][4]

Synthesis and Mechanistic Considerations
The selective mono-esterification of a symmetric dicarboxylic acid like adipic acid is a common

challenge in organic synthesis, often complicated by the formation of the diester byproduct. A

reliable method involves the ring-opening of a cyclic anhydride intermediate, which guarantees

a 1:1 stoichiometry between the acid and the alcohol.

Synthetic Rationale
The chosen method involves the reaction of adipic anhydride with tert-butanol. Adipic acid is

first converted to its cyclic anhydride using a dehydrating agent like acetic anhydride or

trifluoroacetic anhydride (TFAA).[8][9] This anhydride is then subjected to nucleophilic attack by

tert-butanol. The bulky nature of the tert-butyl group favors the formation of the mono-ester,

and the reaction can be catalyzed to proceed efficiently at moderate temperatures.

Visualizing the Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of 6-(tert-butoxy)-6-
oxohexanoic acid from adipic acid.
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Caption: Synthetic workflow for 6-(tert-butoxy)-6-oxohexanoic acid.

Detailed Experimental Protocol
This protocol is a representative method. Researchers should always conduct their own risk

assessment and optimization.

Materials:

Adipic acid (1.0 eq)

Acetic anhydride (1.5 eq)

tert-Butanol (1.2 eq)

4-Dimethylaminopyridine (DMAP, 0.1 eq)

Dichloromethane (DCM)

1 M Hydrochloric acid (HCl)

Saturated sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Anhydride Formation: In a round-bottom flask equipped with a reflux condenser, combine

adipic acid and acetic anhydride. Heat the mixture at 120-130 °C for 2 hours. The progress

can be monitored by the dissolution of adipic acid.

Removal of Volatiles: Allow the mixture to cool to room temperature. Remove the excess

acetic anhydride and the acetic acid byproduct under reduced pressure.

Esterification: Dissolve the resulting crude adipic anhydride in dichloromethane. Add DMAP,

followed by the slow addition of tert-butanol at 0 °C (ice bath).

Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor

the reaction progress by Thin Layer Chromatography (TLC).

Workup: Quench the reaction by adding 1 M HCl. Separate the organic layer. Wash the

organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under

reduced pressure. The crude product can be purified by column chromatography on silica gel

to yield the final product. A reported synthesis provided the title compound in 85% yield.[10]

Spectroscopic and Analytical Characterization
Confirmation of the chemical structure is achieved through a combination of spectroscopic

techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is highly characteristic. A large singlet integrating to 9

protons (9H) is expected around δ 1.48 ppm, corresponding to the magnetically equivalent

protons of the tert-butyl group.[10] The methylene protons of the adipic acid backbone will

appear as multiplets between δ 1.52 and 2.10 ppm.[10]
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¹³C NMR: The carbon spectrum will show a signal for the quaternary carbon of the tert-butyl

group, signals for the methyl carbons, and distinct signals for the four unique methylene

carbons of the backbone. Two carbonyl signals will be present, one for the ester and one for

the carboxylic acid.

Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence of the key functional groups. A very broad absorption

band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretch of the carboxylic acid.

Two distinct carbonyl (C=O) stretching bands will be visible: one for the carboxylic acid (~1710

cm⁻¹) and another for the ester (~1730 cm⁻¹).

Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. For electrospray ionization

(ESI), one would expect to observe the [M-H]⁻ ion at m/z 201.11 or the [M+H]⁺ ion at m/z

203.12.[5] A characteristic fragmentation pattern is the loss of the tert-butyl group (57 Da).

Applications in Drug Development and Research
The bifunctional nature of 6-(tert-butoxy)-6-oxohexanoic acid makes it a versatile linker

molecule in several advanced therapeutic areas.[7][11]

PROTAC and ADC Linker Chemistry
In the synthesis of PROTACs and ADCs, linkers are used to connect a targeting moiety to a

payload (e.g., a warhead or an E3 ligase binder).[1][2] This compound provides a flexible

aliphatic chain. The free carboxylic acid can be coupled to an amine on the targeting ligand,

and after subsequent deprotection of the tert-butyl ester, the newly revealed carboxylic acid

can be attached to the payload, or vice-versa.[12][13]

Conceptual Role as a Bifunctional Linker
The diagram below illustrates the logical role of the molecule in connecting two distinct

chemical entities.
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Caption: Conceptual use as a bifunctional linker in synthesis.

Safety and Handling
6-(tert-butoxy)-6-oxohexanoic acid is classified as a hazardous substance.[7]

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause

respiratory irritation (H335).[14] It may be harmful if swallowed (H302).[4]

Precautions: Standard laboratory personal protective equipment (PPE), including safety

glasses, gloves, and a lab coat, should be worn.[15][16] Handling should occur in a well-

ventilated area or a chemical fume hood.[14][15] Avoid breathing dust, fumes, or vapors.[14]

Storage: Store in a tightly closed container in a cool, dry place.[14] Some suppliers

recommend storage under an inert atmosphere.[14]
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Conclusion
6-(tert-butoxy)-6-oxohexanoic acid is a cornerstone building block for chemists in the

pharmaceutical and materials science industries. Its value is derived from the predictable and

differential reactivity of its two functional groups, enabling the streamlined construction of

complex molecular architectures. A thorough understanding of its synthesis, properties, and

analytical signatures is essential for its effective and reliable use in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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